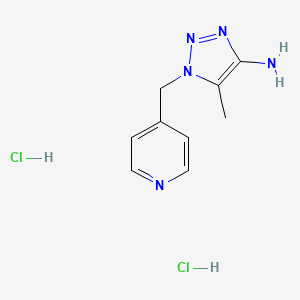

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Synthesis Analysis

The synthesis of derivatives related to 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine involves solvent-free interactions between triazine and triazole amine compounds, leading to products with distinct heterocyclic amine residues. Subsequent transformations under autoclave conditions facilitate the formation of functionalized pyridines, highlighting the compound's synthesis versatility (Shtaitz et al., 2023).

Molecular Structure Analysis

The crystal structure of related compounds reveals non-centrosymmetric space groups and triclinic systems, with molecules forming extensive intermolecular N…H contacts. This molecular arrangement is indicative of the complex and stable structure of these heterocyclic compounds, which can be further explored for derivatives of 5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride (Dolzhenko et al., 2011).

Chemical Reactions and Properties

Acylation reactions involving heteroaromatic amines lead to the formation of new classes of triazolo[4,5-b]pyridine and pyrazolo[4,3-b]pyridine derivatives. This process highlights the compound's reactivity and ability to form new heterocyclic structures through cyclization reactions (Ibrahim et al., 2011).

Physical Properties Analysis

The synthesis and physical-chemical properties of derivatives highlight the biologically active nature of triazoles and tetrazoles, suggesting a wide range of potential applications. The structural confirmation of synthesized compounds through NMR and X-ray crystallography supports their further use in biological studies (Hulina & Kaplaushenko, 2017).

Chemical Properties Analysis

Alkylation reactions of triazole with pyridinium chlorides to form novel geminal bis(heteroarylium) salts reveal the compound's selective reactivity and the formation of structurally complex salts. This demonstrates the potential for synthesizing diverse derivatives with unique chemical properties (Anders et al., 1997).

Scientific Research Applications

Chemical Synthesis and Organic Chemistry Applications

Amino-1,2,4-triazoles as Raw Materials

Amino-1,2,4-triazoles serve as essential raw materials in the industry of fine organic synthesis, contributing to the production of agricultural products, pharmaceuticals, dyes, high-energy materials, and anti-corrosion additives. Their derivatives are also used in creating analytical and flotation reagents, heat-resistant polymers, fluorescent products, and ionic liquids for applied sciences, biotechnology, energy, and chemistry (Nazarov et al., 2021).

Pharmacological Research

Antitubercular Activity

The modification of isoniazid (INH) structures with N-substituted 5-(pyridine-4-yl)-1,3,4-oxadiazole-2-amine derivatives has shown promising in vitro anti-tubercular activity. These compounds exhibit significant activity against both sensitive and INH-resistant strains of Mycobacterium tuberculosis, suggesting potential pathways for the design of new anti-TB compounds (Asif, 2014).

Synthetic Methodologies and Catalysis

Hybrid Catalysts for Synthesis

The application of hybrid catalysts in synthesizing 5H-pyrano[2,3-d]pyrimidine scaffolds highlights the role of these compounds in medicinal and pharmaceutical industries due to their bioavailability and broader synthetic applications. Such research underscores the innovative use of organocatalysts, metal catalysts, and green solvents in creating lead molecules for therapeutic purposes (Parmar et al., 2023).

Optical Sensors and Biological Applications

Pyrimidine-Based Optical Sensors

Pyrimidine derivatives, including those structurally related to triazoles, have been employed as optical sensors due to their ability to form coordination and hydrogen bonds, serving both as exquisite sensing materials and having various biological and medicinal applications (Jindal & Kaur, 2021).

Mechanism of Action

Safety and Hazards

Future Directions

properties

IUPAC Name |

5-methyl-1-(pyridin-4-ylmethyl)triazol-4-amine;dihydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11N5.2ClH/c1-7-9(10)12-13-14(7)6-8-2-4-11-5-3-8;;/h2-5H,6,10H2,1H3;2*1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OXPJYGXRSKSEPL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(N=NN1CC2=CC=NC=C2)N.Cl.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13Cl2N5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-methyl-1-(pyridin-4-ylmethyl)-1H-1,2,3-triazol-4-amine dihydrochloride | |

CAS RN |

1803599-13-4 |

Source

|

| Record name | 5-methyl-1-[(pyridin-4-yl)methyl]-1H-1,2,3-triazol-4-amine dihydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-3-[3-chloro-5-methoxy-4-[(4-methylphenyl)methoxy]phenyl]-2-cyano-N-(2,6-dimethylphenyl)prop-2-enamide](/img/structure/B2496637.png)

![N-(2-chlorobenzyl)-2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)acetamide](/img/structure/B2496640.png)

![1-(4-(Benzo[d][1,3]dioxol-5-yloxy)but-2-yn-1-yl)-3-(3,4-dimethoxybenzyl)urea](/img/structure/B2496642.png)

![Cyclobutyl-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2496646.png)

![2-[4-(2-Cyclopropyl-6-methylpyrimidin-4-yl)piperazin-1-yl]-N-ethyl-6-methylpyrimidin-4-amine](/img/structure/B2496650.png)

![N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)-2-iodobenzamide](/img/structure/B2496654.png)

![2-[(difluoromethyl)sulfanyl]-5-(2-hydroxyethyl)-6-methyl-4(3H)-pyrimidinone](/img/structure/B2496658.png)